molecular formula C18H28O2 B12506883 4-(Undecyloxy)benzaldehyde CAS No. 60951-75-9

4-(Undecyloxy)benzaldehyde

Cat. No.: B12506883
CAS No.: 60951-75-9
M. Wt: 276.4 g/mol
InChI Key: AQFLGLAOCCUCEJ-UHFFFAOYSA-N
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Description

4-(Undecyloxy)benzaldehyde is an organic compound with the molecular formula C18H28O2. It is characterized by the presence of a benzaldehyde group substituted with an undecyloxy chain at the para position. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Undecyloxy)benzaldehyde can be synthesized through the reaction of benzaldehyde with undecanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(Undecyloxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The benzaldehyde group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: 4-(Undecyloxy)benzoic acid.

    Reduction: 4-(Undecyloxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.

Scientific Research Applications

4-(Undecyloxy)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: Research into its potential therapeutic properties, including antimicrobial and antifungal activities, is ongoing.

    Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 4-(Undecyloxy)benzaldehyde involves its interaction with cellular macromolecules. The aldehyde group can form covalent bonds with amino groups in proteins, leading to the formation of Schiff bases. This interaction can disrupt normal cellular functions and has been studied for its potential antimicrobial effects.

Comparison with Similar Compounds

    Benzaldehyde: The parent compound, which lacks the undecyloxy substitution.

    4-Methoxybenzaldehyde: Similar structure but with a methoxy group instead of an undecyloxy group.

    4-Hydroxybenzaldehyde: Contains a hydroxy group at the para position.

Uniqueness: 4-(Undecyloxy)benzaldehyde is unique due to the presence of the long undecyloxy chain, which imparts distinct physical and chemical properties

Properties

CAS No.

60951-75-9

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

4-undecoxybenzaldehyde

InChI

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-15-20-18-13-11-17(16-19)12-14-18/h11-14,16H,2-10,15H2,1H3

InChI Key

AQFLGLAOCCUCEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC1=CC=C(C=C1)C=O

Origin of Product

United States

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